molecular formula C20H18N4O4S B2600419 N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide CAS No. 450342-58-2

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide

Cat. No.: B2600419
CAS No.: 450342-58-2
M. Wt: 410.45
InChI Key: KPZXSHZDEZBLQT-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities

Preparation Methods

The synthesis of N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the thieno[3,4-c]pyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group: This step often involves nitration reactions using reagents such as nitric acid or nitronium tetrafluoroborate.

    Attachment of the phenoxypropanamide moiety: This can be accomplished through nucleophilic substitution reactions, where the phenoxy group is introduced using phenol derivatives and appropriate coupling agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include various substituted derivatives that can be further functionalized for specific applications.

Scientific Research Applications

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound exhibits potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities. It can be used in the design of new drugs and therapeutic agents.

    Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases and conditions, including infections and cancer.

    Industry: The compound can be used in the development of new agrochemicals, dyes, and other industrial products that require specific chemical functionalities.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, leading to the generation of reactive oxygen species that can induce cell damage and apoptosis. The thieno[3,4-c]pyrazole core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The phenoxypropanamide moiety can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution in biological systems.

Comparison with Similar Compounds

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties that can be exploited for various applications.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S/c1-13(28-16-5-3-2-4-6-16)20(25)21-19-17-11-29-12-18(17)22-23(19)14-7-9-15(10-8-14)24(26)27/h2-10,13H,11-12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZXSHZDEZBLQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-])OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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